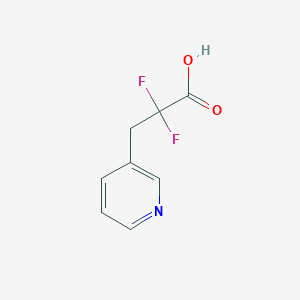
2-Bromo-5-(3-chloropropyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(3-chloropropyl)furan is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom. This specific compound is notable for its bromine and chlorine substituents, which confer unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 5-(3-chloropropyl)furan using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(3-chloropropyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Various substituted furans depending on the nucleophile used.
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofurans and related compounds.
Coupling: Biaryl and other coupled products.
Aplicaciones Científicas De Investigación
2-Bromo-5-(3-chloropropyl)furan has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(3-chloropropyl)furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of bromine and chlorine atoms can enhance its reactivity and binding affinity to molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-(3-chlorophenyl)furan
- 2-Bromo-5-(3-chloropropyl)thiophene
- 2-Bromo-5-(3-chloropropyl)pyrrole
Uniqueness
2-Bromo-5-(3-chloropropyl)furan is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical properties and reactivity. Compared to its thiophene and pyrrole analogs, the oxygen atom in the furan ring influences its electronic properties and stability .
Propiedades
Fórmula molecular |
C7H8BrClO |
|---|---|
Peso molecular |
223.49 g/mol |
Nombre IUPAC |
2-bromo-5-(3-chloropropyl)furan |
InChI |
InChI=1S/C7H8BrClO/c8-7-4-3-6(10-7)2-1-5-9/h3-4H,1-2,5H2 |
Clave InChI |
VURZRLOZSQYXPY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)Br)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


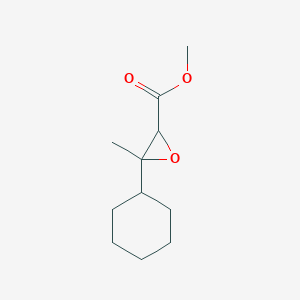
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13178479.png)
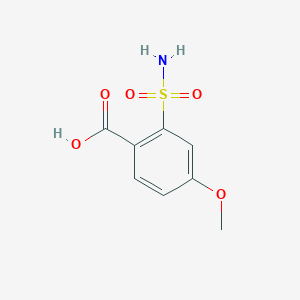
![2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B13178481.png)

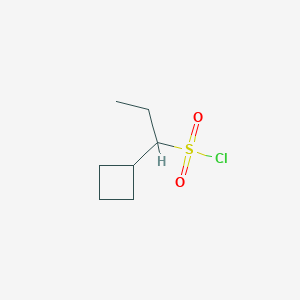
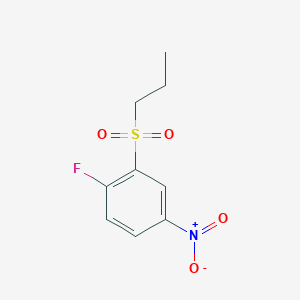

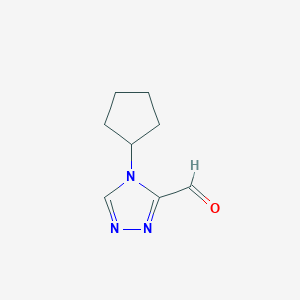
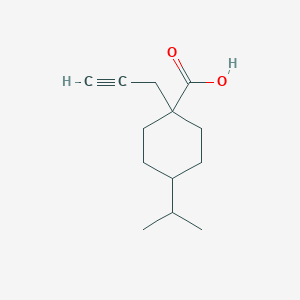
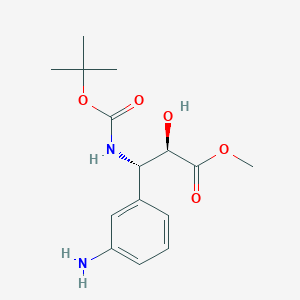
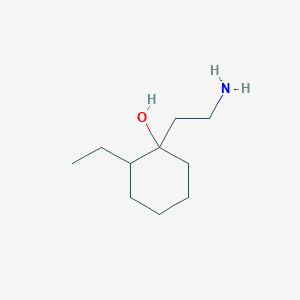
![N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13178531.png)
